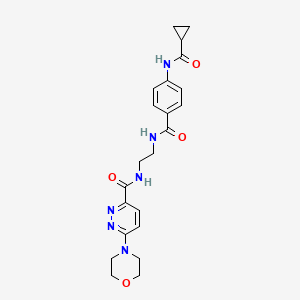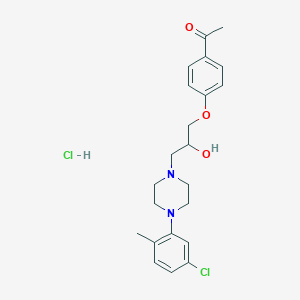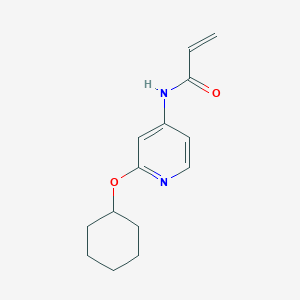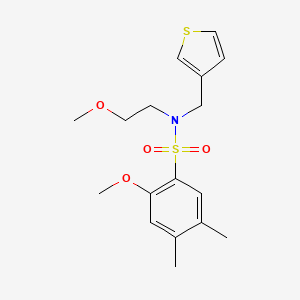![molecular formula C12H16N2O2 B2688268 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid CAS No. 1852937-97-3](/img/structure/B2688268.png)
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid” is a chemical compound with the CAS Number: 1852937-97-3 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O2 . The InChI Code is 1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) .科学的研究の応用
Microwave-Assisted Synthesis and Pharmacological Evaluation
The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, showcases the importance of such structures in pharmacology. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Activities of Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives, which share structural similarities with the azetidin-3-yl moiety, demonstrates their application in fighting infections. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Oligomers of Oxazolidin-2-one for New Foldamers
The synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones opens up avenues in the design of foldamers, a class of molecules mimicking the structural features of peptides. These compounds have been found to fold in ordered structures, potentially useful in creating novel biomimetic materials and catalysts (Lucarini & Tomasini, 2001).
Crystal Structure and DFT Studies
The detailed crystal structure and density functional theory (DFT) studies of compounds containing triazol and pyrimidin motifs, akin to the azetidin moiety in complexity, provide insight into the reactivity and stability of such molecules. These studies are foundational for designing compounds with tailored properties for applications in catalysis, material science, and drug development (Murugavel et al., 2014).
Antitumor Activity of Triazolopyrimidines
The development of triazolopyrimidines as potential antitumor agents illustrates the significance of nitrogen-containing heterocycles in cancer research. Some compounds in this class have shown promising results in inducing apoptosis and inhibiting the epithelial-to-mesenchymal transition process in cancer cells, suggesting a new avenue for therapeutic intervention (Safari et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(1-methylazetidin-3-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSKTORDNKPNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)


![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)
![3-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2688194.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)


![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)



![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)
![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)